Product packaging for (S)-alpha-Methyl-4-Iodophenylalanine(Cat. No.:CAS No. 1215092-16-2)

(S)-alpha-Methyl-4-Iodophenylalanine

Cat. No.: B613151
CAS No.: 1215092-16-2
M. Wt: 305,11 g/mole
InChI Key: YNCJAZPOXKKAMD-JTQLQIEISA-N
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Description

(S)-alpha-Methyl-4-Iodophenylalanine is a non-proteinogenic, chiral α-methyl-α-amino acid of interest in medicinal chemistry and drug discovery. Its core research value lies in its role as a conformationally constrained phenylalanine and tyrosine mimetic . The α-methyl group restricts rotational freedom around the central Cα carbon, imposing specific three-dimensional geometries on peptide structures. This property is exploited in the study of cellular signal transduction pathways, particularly those involving phosphotyrosyl (pTyr) residues, to develop antagonists and investigate protein-protein interactions . The 4-iodo substituent on the aromatic ring presents a versatile handle for further chemical modification, most notably for radioiodination to create molecular probes. While direct studies on this exact compound are limited, closely related radioiodinated phenylalanine analogues have been investigated for their tumor-targeting properties. Research on compounds like 4-iodo-L-phenylalanine has demonstrated specific uptake in cancer cells, including breast cancer and glioma models, mediated by upregulated amino acid transporters such as LAT1 . This suggests potential applications for the (S)-α-Methyl derivative in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapy, leveraging the metabolic demands of malignant cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12INO2 B613151 (S)-alpha-Methyl-4-Iodophenylalanine CAS No. 1215092-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-iodophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJAZPOXKKAMD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)I)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303942
Record name 4-Iodo-α-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215092-16-2
Record name 4-Iodo-α-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215092-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-α-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201303942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Stereochemical Control

General Principles of Alpha-Methylated Phenylalanine Synthesis

The synthesis of α-methylated α-amino acids is a significant area of organic chemistry due to the unique conformational constraints these residues impart upon peptides. wikipedia.org The introduction of a methyl group at the α-carbon restricts the rotational freedom around the N-Cα and Cα-C bonds, leading to more stable secondary structures in peptides. General strategies for the synthesis of α-methylated phenylalanines often involve the asymmetric alkylation of a chiral glycine or alanine enolate equivalent. nih.govacs.org Alternatively, methods such as the Strecker synthesis and Claisen rearrangement have been adapted for the asymmetric synthesis of α-substituted α-amino acids. acs.org

A common approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the alkylation step. wikipedia.org After the desired α-methylation is achieved, the auxiliary is removed to yield the enantiomerically enriched α-methylated amino acid. Another powerful strategy is the use of asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other. nih.govnih.gov This can include methods like asymmetric hydrogenation of a suitable prochiral precursor. acs.org The choice of synthetic route often depends on the desired scale, the required level of enantiomeric purity, and the compatibility with other functional groups on the molecule.

Stereoselective Synthesis of (S)-α-Methyl-4-Iodophenylalanine

The stereoselective synthesis of (S)-α-Methyl-4-Iodophenylalanine requires precise control over the creation of the quaternary stereocenter. This is typically achieved through methods that employ chiral auxiliaries or asymmetric catalysis to direct the formation of the desired (S)-enantiomer.

Chiral Auxiliaries and Asymmetric Catalysis Approaches in Amino Acid Derivatization

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of α-amino acid synthesis, chiral auxiliaries derived from readily available chiral molecules like pseudoephedrine or oxazolidinones are commonly employed. nih.govwikipedia.org For instance, a chiral glycine enolate equivalent can be generated from a glycine derivative attached to a chiral auxiliary. The subsequent alkylation with an appropriate electrophile, in this case, a 4-iodobenzyl halide, is directed by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer. nih.gov Cleavage of the auxiliary then affords the desired enantiomerically enriched α-amino acid.

Asymmetric catalysis offers an alternative and often more atom-economical approach. nih.gov In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of α-methyl-α-amino acids, various catalytic methods have been developed, including nickel-catalyzed enantioconvergent cross-coupling reactions of racemic alkyl electrophiles with organozinc reagents. nih.gov Asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is another powerful technique that can provide access to enantiopure α-amino acids. acs.org

MethodDescriptionKey Features
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.orgHigh diastereoselectivity can be achieved; auxiliary can often be recovered and reused. nih.gov
Asymmetric Catalysis A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. nih.govHigh enantioselectivity and turnover numbers are possible; avoids the need for stoichiometric amounts of a chiral reagent. acs.orgnih.gov

Precursor Design and Derivatization Strategies for Enantiopure Products

The design of the precursor molecule is crucial for achieving high enantioselectivity in the synthesis of (S)-α-Methyl-4-Iodophenylalanine. For methods involving chiral auxiliaries, the choice of the auxiliary and the protecting groups on the amino and carboxyl functionalities can significantly influence the diastereoselectivity of the key bond-forming step. nih.gov For example, the use of bulky protecting groups can enhance the steric bias imposed by the chiral auxiliary, leading to higher diastereomeric excess.

In asymmetric catalysis, the substrate must be designed to be compatible with the chosen catalyst and reaction conditions. For instance, in an asymmetric hydrogenation approach, a suitable prochiral olefin precursor bearing the 4-iodophenyl moiety would be required. The electronic and steric properties of the precursor can affect the efficiency and selectivity of the catalyst.

Derivatization strategies are also employed to facilitate the synthesis and purification of the final product. For example, the amino and carboxyl groups are often protected during the synthesis to prevent unwanted side reactions. These protecting groups must be chosen carefully so that they can be removed at the end of the synthesis without affecting the stereochemical integrity of the product. The 4-iodo group is generally stable under many synthetic conditions, but care must be taken to avoid reactions that could lead to its cleavage or replacement.

Radiolabeling Techniques for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

Radiolabeled amino acids, including derivatives of phenylalanine, are valuable probes for in vivo imaging with PET and SPECT. nih.gov These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level. The choice of radionuclide depends on the imaging modality; PET utilizes positron-emitting isotopes such as fluorine-18 and iodine-124, while SPECT employs gamma-emitting isotopes like iodine-123. nih.govradiopaedia.org The short half-lives of many of these radionuclides necessitate rapid and efficient radiolabeling methods. nih.gov

The radiosynthesis of tracers like radioiodinated (S)-alpha-Methyl-4-Iodophenylalanine involves the incorporation of a radioactive iodine isotope into the molecule. nih.gov The development of efficient radiolabeling strategies is critical for producing these tracers in high radiochemical yield and purity, and with high specific activity, which is essential for sensitive in vivo imaging. nih.gov

Copper(I)-Assisted Nucleophilic Exchange Radioiodination Methodologies

Copper(I)-assisted nucleophilic exchange has emerged as a powerful method for the radioiodination of aromatic compounds. researchgate.net This technique involves the reaction of a non-radioactive aryl iodide or bromide precursor with a radioactive iodide salt in the presence of a copper(I) catalyst. acs.org The copper(I) is thought to facilitate the nucleophilic attack of the radioiodide on the aromatic ring, leading to the exchange of the non-radioactive halogen with its radioactive counterpart. researchgate.net

This method offers several advantages, including mild reaction conditions and high radiochemical yields. nih.gov It is particularly useful for the radioiodination of sensitive molecules that may not be stable under the harsher conditions of other labeling methods. The efficiency of the copper(I)-assisted radioiodination can be influenced by factors such as the choice of solvent, the presence of ligands, and the reaction temperature. acs.orgnih.gov

ParameterEffect on Radioiodination
Copper(I) Source Essential for facilitating the nucleophilic exchange. researchgate.net
Precursor Aryl iodides or bromides are typically used. acs.org
Solvent Can influence the solubility of reactants and the reaction rate.
Temperature Often performed at elevated temperatures to increase reaction speed. acs.org

Stannyl (B1234572) Precursor Routes for Radiosynthetic Efficiency and Yield in Research Compounds

The use of organotin (stannyl) precursors is a well-established and widely used method for the synthesis of radioiodinated compounds. nih.govmdpi.com This approach, known as iododestannylation, involves the reaction of an arylstannane precursor with an electrophilic source of radioiodine. mdpi.com The radioiodine is typically generated in situ from a radioactive iodide salt and an oxidizing agent. mdpi.com

Stannyl precursors offer high radiosynthetic efficiency and yield, and the reaction proceeds under mild conditions. oup.com The carbon-tin bond is readily cleaved by electrophilic iodine, leading to the clean and regioselective incorporation of the radioisotope. mdpi.com This method is compatible with a wide range of functional groups, making it suitable for the radiosynthesis of complex molecules. nih.gov The resulting radioiodinated product can often be easily separated from the non-radioactive stannyl precursor, facilitating the purification of the final radiotracer. oup.com

FeatureAdvantage in Radiosynthesis
High Reactivity Allows for rapid incorporation of radioiodine. oup.com
Regioselectivity The position of the radioiodine is precisely controlled by the location of the stannyl group. mdpi.com
Mild Conditions Compatible with a wide range of functional groups. nih.gov
Ease of Purification The lipophilicity difference between the stannyl precursor and the radioiodinated product often allows for straightforward separation. oup.com

Optimization of Radiochemical Yield and Purity for Preclinical Applications

The successful application of this compound in preclinical research, particularly for imaging techniques like Single Photon Emission Computed Tomography (SPECT), is highly dependent on the efficiency and purity of its radiolabeled form. Research has focused on optimizing radiosynthetic routes to maximize radiochemical yield (RCY) while ensuring high radiochemical purity, which is critical for accurate biological evaluation. The primary isotopes used for labeling are gamma-emitting radionuclides such as Iodine-123 (¹²³I) for imaging and Iodine-125 (¹²⁵I) for in-vitro studies and preclinical research due to its longer half-life.

A prevalent and highly effective method for radioiodination is the electrophilic iododestannylation of a suitable organotin precursor. This technique is favored because it proceeds under mild conditions, offers high yields, and produces the radiolabeled compound with a high specific activity, meaning it is "no-carrier-added" (n.c.a.). The general process involves the reaction of a trialkylstannyl precursor, such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester, with a source of radioactive iodide (e.g., Na[¹²³I]) in the presence of a mild oxidizing agent.

Optimization studies focus on several key reaction parameters to achieve the highest possible RCY and purity. These parameters include:

Oxidizing Agent: Chloramine-T is commonly used to facilitate the electrophilic substitution of the stannyl group with the radioiodine. The concentration of this reagent is carefully controlled to ensure efficient reaction without causing unwanted side reactions or degradation of the product.

Reaction Time and Temperature: Iododestannylation reactions are typically very rapid, often completed within minutes at room temperature. Studies have shown that extending reaction times does not necessarily improve yield and can lead to the formation of impurities.

pH of the Reaction Mixture: The pH is controlled to maintain the stability of the precursor and the final product while ensuring optimal conditions for the radioiodination reaction.

Purification: Following the reaction, purification is essential to remove unreacted radioiodide, the tin precursor, and any radiochemical impurities. This is almost universally accomplished using High-Performance Liquid Chromatography (HPLC).

Through systematic optimization of these factors, radiochemical yields for analogous compounds have been consistently reported in the range of 70-95%. Subsequent HPLC purification ensures a final product with radiochemical purity exceeding 99%. This level of purity is a prerequisite for preclinical studies to ensure that the observed biological distribution is solely attributable to the target compound.

Table 1: Parameters for Optimization of Radiochemical Yield
ParameterCondition/ReagentImpact on Synthesis
PrecursorTrialkylstannyl derivativeEnables no-carrier-added (n.c.a.) synthesis via iododestannylation.
RadionuclideNa[¹²³I], Na[¹²⁵I]Choice depends on application (SPECT imaging vs. in-vitro/preclinical).
Oxidizing AgentChloramine-TFacilitates electrophilic radioiodination; concentration must be optimized.
Reaction TimeTypically < 15 minutesShort reaction times minimize impurity formation.
Purification MethodReversed-Phase HPLCRemoves impurities to achieve >99% radiochemical purity.
Achieved Yield70-95% (decay-corrected)Represents efficient incorporation of the radionuclide.

Analytical Methodologies for Compound Characterization and Enantiomeric Purity Assessment in Research

Rigorous analytical characterization is fundamental to confirm the chemical identity, structure, and stereochemical integrity of this compound. A combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive profile of the compound, ensuring its suitability for research applications.

Spectroscopic Techniques (e.g., NMR, IR) in Stereochemical Analysis

Spectroscopic methods provide detailed information about the molecular structure and bonding of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure of this compound. ¹H NMR spectra would verify the presence of protons in their expected chemical environments, such as the aromatic protons on the iodophenyl ring, the methylene (-CH₂) protons, and the key singlet signal corresponding to the alpha-methyl (-CH₃) group. The integration of these signals confirms the correct proton count for each group. ¹³C NMR provides complementary data, showing distinct signals for each carbon atom in the molecule, including the quaternary alpha-carbon. For stereochemical analysis, chiral derivatizing agents, such as Mosher's acid ((R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride), can be used. Reaction with the amine group of the phenylalanine derivative creates diastereomers that exhibit distinct and analyzable chemical shifts in ¹H and ¹⁹F NMR spectra, allowing for unambiguous confirmation of the (S)-configuration.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The spectrum for this compound would be expected to show distinct absorption bands corresponding to the N-H stretching of the primary amine, C=O stretching of the carboxylic acid group, C-H stretches of the aromatic ring and alkyl groups, and C-I stretching of the aryl-iodide bond.

Chromatographic Methods for Purity and Isomeric Separation

Chromatographic techniques are indispensable for determining the purity of this compound and, crucially, for assessing its enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical and radiochemical purity of the compound. Using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid, a single sharp peak under UV and/or radiation detection confirms the absence of impurities. Radiochemical purity is determined by comparing the integrated radioactivity of the product peak to the total radioactivity injected.

Chiral HPLC: Assessing the enantiomeric purity is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral HPLC is the definitive method for this analysis. This technique uses a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, resulting in different retention times and thus their separation. For phenylalanine derivatives, polysaccharide-based CSPs (e.g., Daicel Chiralcel OD-H) or macrocyclic glycopeptide phases (e.g., teicoplanin-based) have proven effective. A typical mobile phase for this separation might be a mixture of n-hexane and isopropanol. The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers, with a value greater than 99% e.e. often required for preclinical research.

Table 2: Chromatographic Methods for Analysis
MethodPurposeTypical Stationary Phase (Column)Typical Mobile PhaseDetection
Reversed-Phase HPLCChemical & Radiochemical PurityC18 (e.g., Nucleosil)Acetonitrile/Water + TFAUV, Radiodetector
Chiral HPLCEnantiomeric Purity/Excess (e.e.)Polysaccharide-based (e.g., Chiralcel OD-H)n-Hexane/IsopropanolUV, Polarimeter

Molecular Interactions and Biochemical Research Applications

Interactions with Amino Acid Transporters in Preclinical Models

(S)-alpha-Methyl-4-Iodophenylalanine is an analog of the large neutral amino acid phenylalanine. Its structure, featuring both an alpha-methyl group and a para-iodine substitution, dictates its interaction with cellular transport machinery, particularly amino acid transporters that are crucial for nutrient uptake and are often overexpressed in pathological conditions like cancer.

The L-type Amino Acid Transporter 1 (LAT1), a member of the solute carrier family (SLC7A5), is a primary transporter for large neutral amino acids, including phenylalanine, and is notably upregulated in many types of cancer cells to meet their high metabolic demand. nih.gov Research into phenylalanine analogs has sought to understand the structural requirements for LAT1 binding and transport.

Studies on related compounds reveal that modifications to the parent amino acid structure significantly impact LAT1 affinity. The addition of an alpha-methyl group to phenylalanine analogs is a key structural change influencing this interaction. nih.gov While the alpha-methyl moiety can be accommodated within the LAT1 binding site, it generally diminishes the affinity for the transporter compared to the non-methylated parent compound. nih.gov This reduced affinity is thought to be caused by the alpha-methyl group raising the charge of the carbonyl oxygen, making it less negative. nih.gov For instance, α-methyl-L-phenylalanine is a known LAT1-selective compound. researchgate.net Positron emission tomography (PET) imaging studies using 18F-labeled α-methyl-substituted amino acids confirm that their uptake in tumors is exclusively via LAT1, which accounts for their high tumor specificity. nih.gov

Conversely, halogenation at different positions on the phenyl ring also modulates affinity. Studies have shown that iodine substitution at the ortho-position (2-iodo-L-phenylalanine) markedly improves LAT1 affinity and selectivity compared to phenylalanine, although it reduces the transport velocity. nih.govresearchgate.net While specific affinity (Ki) values for this compound are not detailed in the reviewed literature, the combined effects of para-iodination and alpha-methylation can be inferred from the structure-activity relationships of similar analogs.

Table 1: LAT1 Affinity and Selectivity of Phenylalanine Analogs This table presents data for related phenylalanine analogs to illustrate the structural effects on LAT1 interaction, as detailed in a 2024 study.

CompoundDescriptionKey FindingSource
α-methyl-L-phenylalanine Phenylalanine with an added alpha-methyl group.Known to be a LAT1-selective compound, but the methyl group reduces overall affinity compared to the parent amino acid. nih.govresearchgate.net
2-iodo-L-phenylalanine Phenylalanine with an iodine at the ortho-position.Markedly improves LAT1 affinity and selectivity compared to phenylalanine. nih.govresearchgate.net
(R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe) A bicyclic analog with a constrained α-methylene group.Shows higher LAT1 affinity and selectivity than α-methyl-L-phenylalanine. nih.gov

The transport of this compound into cells is expected to occur via a competitive mechanism, primarily involving LAT1. This means it competes with natural substrates of the transporter, such as phenylalanine and leucine, for binding and uptake.

This competitive behavior has been demonstrated with its close, non-alpha-methylated analog, 4-iodophenylalanine. In studies using MCF-7 breast cancer cells, the uptake of radioiodinated 4-iodophenylalanine was inhibited in a dose-dependent manner by unlabeled phenylalanine, and vice-versa, confirming they share a common transport pathway. nih.gov The uptake of [¹²⁵I]I-Phe was inhibited by unlabeled phenylalanine with a half-maximal inhibitory concentration (IC₅₀) of 1.3 mM. nih.gov Similarly, unlabeled 4-iodophenylalanine inhibited the uptake of [¹⁴C]phenylalanine with an IC₅₀ of 2.50 mM. nih.gov These findings demonstrate a clear competitive relationship at the transporter level. nih.gov Given that alpha-methylated amino acids are also recognized by LAT1, this compound would participate in similar competitive uptake dynamics. nih.gov

Table 2: Competitive Inhibition of Amino Acid Uptake in MCF-7 Cells Data illustrates the competitive interaction between Phenylalanine (Phe) and its non-methylated analog, 4-Iodophenylalanine (I-Phe), for transport.

TracerInhibitorIC₅₀ (mM)Source
[¹⁴C]PhenylalaninePhenylalanine1.45 nih.gov
[¹⁴C]Phenylalanine4-Iodophenylalanine2.50 nih.gov
[¹²⁵I]4-IodophenylalaninePhenylalanine1.3 nih.gov
[¹²⁵I]4-Iodophenylalanine4-Iodophenylalanine1.0 nih.gov

Role in Protein Engineering and Genetic Code Expansion Research

The introduction of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in synthetic biology and protein engineering. nih.govresearchgate.net This technique allows for the creation of proteins with novel functions or properties not accessible with the 20 standard amino acids. azolifesciences.commdpi.com

Site-specific incorporation of an ncAA into a protein during translation is achieved using an orthogonal translation system (OTS). nih.gov An OTS consists of an engineered aminoacyl-tRNA synthetase (o-aaRS) and its cognate orthogonal tRNA (o-tRNA) pair. nih.govfrontiersin.org This system functions independently of the host cell's own synthetases and tRNAs. nih.gov The o-tRNA is engineered to recognize a nonsense codon, such as the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest. nih.gov The o-aaRS is evolved to exclusively charge its o-tRNA with the desired ncAA. frontiersin.org When the ribosome encounters the UAG codon, the charged o-tRNA delivers the ncAA, resulting in its incorporation into the growing polypeptide chain. nih.gov

This technology has been successfully used to incorporate the close analog, p-iodo-L-phenylalanine (iodoPhe), into proteins in both E. coli and yeast. nih.govresearchgate.netucsf.edu Researchers have utilized an evolved tyrosyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii to efficiently incorporate iodoPhe in response to an amber TAG codon. nih.govresearchgate.net However, the site-specific incorporation of This compound is not documented in the reviewed literature. The presence of the alpha-methyl group on the amino acid backbone poses a significant steric challenge for recognition and charging by the aminoacyl-tRNA synthetase, which would require substantial re-engineering of the enzyme's active site.

A primary application for incorporating heavy atoms into proteins is to aid in structure determination by X-ray crystallography. nih.gov A fundamental challenge in this technique is the "phase problem": diffraction patterns yield the amplitudes of the scattered X-rays, but the phase information, which is essential to reconstruct the electron density map of the molecule, is lost. bu.edunih.govnih.gov

The integration of ncAAs enables a form of "protein medicinal chemistry," allowing for precise, atom-by-atom control over protein structure and function. nih.gov Introducing an amino acid with unique steric or electronic properties, such as this compound, can be used to probe and modulate protein activity. The introduction of a bulky, hydrophobic, and halogenated residue can alter protein folding, stability, and intermolecular interactions. nih.gov

For example, studies have shown that incorporating a trifluoromethyl-phenylalanine residue can serve as a sensitive ¹⁹F NMR probe to monitor protein folding and the binding of substrates or inhibitors. nih.gov While direct functional modulation by this compound is not specifically documented, its incorporation would offer a unique tool for such studies. The iodine atom can participate in halogen bonding, a non-covalent interaction that could be exploited to engineer new protein-ligand or protein-protein interfaces. The alpha-methyl group adds steric bulk and restricts the conformational freedom of the protein backbone at the site of incorporation, which could be used to stabilize specific secondary structures or alter enzyme dynamics. These unique properties make it a potentially valuable, though challenging to incorporate, tool for the rational design and functional analysis of proteins. researchgate.netmdpi.com

Enzymatic Biotransformations and Metabolic Stability in Research Contexts

The metabolic fate of therapeutic and diagnostic agents is a critical determinant of their efficacy and duration of action. For amino acid-based compounds like this compound, understanding their enzymatic biotransformations and metabolic stability is paramount in preclinical research. Key aspects of this evaluation include their stability in biological matrices, the pathways of their breakdown, and the impact of structural modifications on their metabolic resilience.

The stability of a compound in plasma is a fundamental parameter assessed during preclinical development. While specific data on the in vitro plasma stability of this compound is not extensively detailed in publicly available literature, general principles of amino acid metabolism suggest that the alpha-methylation of this compound likely confers a significant degree of stability. Natural L-amino acids are subject to degradation by various plasma enzymes. However, the introduction of a methyl group at the alpha-carbon sterically hinders the approach of these enzymes, thereby increasing resistance to proteolysis.

Table 1: General Metabolic Stability Characteristics of Modified Amino Acids

ModificationPredicted Effect on StabilityRationale
Alpha-Methylation IncreasedSteric hindrance at the alpha-carbon reduces susceptibility to enzymatic degradation by proteases and other metabolic enzymes.
Aromatic Iodination Potentially Susceptible to DeiodinationThe carbon-halogen bond can be a target for dehalogenase enzymes, although the stability varies with the specific halogen and its position.

Note: This table is based on general principles of medicinal chemistry and extrapolated from related compounds, as direct experimental data for this compound is limited.

The biotransformation of halogenated aromatic compounds often involves dehalogenation, a process catalyzed by various enzymes. In research models, understanding these pathways is crucial for predicting the in vivo behavior and potential metabolites of a compound like this compound.

Enzymes that could potentially be involved in the deiodination of this compound include cytochrome P450 (CYP) enzymes and peroxidases. For example, studies on other halogenated aromatic compounds have demonstrated that CYP enzymes can catalyze oxidative dehalogenation. This process typically involves the formation of an unstable intermediate that then loses the halogen atom.

Flavin-dependent halogenases are another class of enzymes known to be involved in both halogenation and dehalogenation reactions in various organisms. While their primary role is often in the biosynthesis of halogenated natural products, they can also participate in the breakdown of organohalogen compounds. The specific enzymes and pathways responsible for the metabolism of this compound would need to be elucidated through dedicated in vitro studies using liver microsomes or recombinant enzymes, followed by in vivo metabolic profiling in animal models.

The alpha-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance metabolic resistance and prolong biological half-life. This modification prevents the alpha-carbon from being a substrate for enzymes that typically metabolize amino acids, such as aminotransferases. By blocking this primary route of degradation, alpha-methylation significantly increases the in vivo stability of the compound.

In preclinical settings, this increased metabolic resistance is expected to translate into a longer biological half-life for this compound compared to its non-methylated counterpart, 4-Iodophenylalanine. A longer half-life can be advantageous for both therapeutic and diagnostic applications, allowing for sustained target engagement or improved imaging windows.

While specific preclinical pharmacokinetic data for this compound is not widely published, studies on other alpha-methylated amino acids have consistently shown this effect. The increased stability reduces the rate of clearance from the body, leading to prolonged exposure.

Table 2: Predicted Preclinical Pharmacokinetic Impact of Alpha-Methylation on Phenylalanine Analogs

ParameterUnmodified Phenylalanine AnalogAlpha-Methylated Phenylalanine Analog
Metabolic Clearance HighLow
Biological Half-Life ShortLong
In Vivo Stability LowHigh

Note: This table represents predicted outcomes based on the known effects of alpha-methylation on amino acid metabolism. Specific values for this compound would require dedicated preclinical studies.

Preclinical Molecular Imaging Research and Radiotracer Development

Design Principles for Iodinated Alpha-Methylphenylalanine-Based Radiotracers

The design of effective amino acid-based radiotracers hinges on optimizing several key molecular features to achieve high tumor uptake, rapid clearance from non-target tissues, and metabolic stability. For iodinated alpha-methylphenylalanine analogues, the stereochemistry of the molecule and the position of the iodine substituent are critical determinants of their imaging properties.

The three-dimensional arrangement of atoms (stereochemistry) and the location of the radioiodine on the phenyl ring significantly impact how the tracer interacts with amino acid transporters and how it is distributed throughout the body.

Stereochemistry : Research consistently demonstrates that the L-isomer (or S-configuration) of amino acid tracers is preferentially transported by cellular systems compared to the D-isomer. nih.gov For instance, studies comparing L- and D-isomers of radiofluorinated α-methyl-phenylalanine showed that the L-isomer exhibited significantly higher accumulation in tumors. nih.gov This preference is attributed to the stereospecificity of amino acid transporters like LAT1, which are adapted to recognize and transport naturally occurring L-amino acids. The introduction of a methyl group at the alpha-carbon position, as in (S)-alpha-Methyl-4-Iodophenylalanine, serves a crucial purpose: it generally inhibits the tracer's incorporation into proteins and its metabolism, leading to prolonged retention within the tumor cell and a clearer imaging signal. nih.gov

Substituent Position : The placement of the halogen atom on the phenylalanine ring (ortho, meta, or para position; i.e., 2-, 3-, or 4-position) profoundly affects the tracer's pharmacokinetics. Preclinical studies comparing different regioisomers of halogenated α-methyl-phenylalanine have revealed that the position of the substituent influences blood clearance, tumor uptake, and accumulation in non-target organs like the kidneys. For example, in a comparison of brominated α-methyl-l-phenylalanine derivatives, the 2-bromo isomer (2-BAMP) demonstrated more rapid blood clearance and lower kidney accumulation than the 4-bromo isomer (4-BAMP). Similarly, a study of fluorinated α-methyl-phenylalanine (FAMP) isomers found that L-2-FAMP had faster blood clearance and lower renal uptake than L-3-FAMP or L-4-FAMP. nih.gov Comparative studies of iodinated phenylalanine analogues also showed that 2-iodo-L-phenylalanine (¹²³I-2-IPhe) had lower renal accumulation than 3-iodo-α-methyl-tyrosine (¹²³I-3-IMT). nih.gov The 4-iodo position, as in this compound, often results in high tumor uptake, though sometimes at the cost of slower clearance from the blood pool compared to the 2-iodo-isomer. nih.gov

The selection of the optimal isomer involves balancing high tumor affinity and uptake with favorable pharmacokinetics, such as low retention in healthy tissues, to maximize the tumor-to-background ratio.

The performance of a new radiotracer is benchmarked against established agents. The most common comparators include L-[methyl-¹¹C]-methionine ([¹¹C]-MET) and ¹⁸F-labeled amino acids like L-3-¹⁸F-α-methyl-tyrosine ([¹⁸F]-FAMT).

Comparison with [¹⁸F]-FAMT : In preclinical models using human colorectal cancer xenografts, novel tracers like L-2-¹⁸F-FAMP, a fluorinated analogue of α-methyl-phenylalanine, have demonstrated significantly higher tumor accumulation and lower renal accumulation compared to [¹⁸F]-FAMT. nih.gov This suggests that modifying the amino acid core (phenylalanine vs. tyrosine) and the substituent position can lead to superior imaging characteristics. The lower kidney uptake is a particularly advantageous feature for imaging abdominal and pelvic tumors. nih.gov

Comparison with [¹¹C]-Methionine : [¹¹C]-MET is a well-established tracer for imaging brain tumors, but its utility is limited by the short 20-minute half-life of Carbon-11, which requires an on-site cyclotron. endocrine-abstracts.org Tracers like iodinated phenylalanines, which can be labeled with Iodine-123 (half-life ~13.2 hours), offer a logistical advantage. Preclinical and clinical comparisons with tyrosine-based analogues like ¹⁸F-fluoroethyl-tyrosine (FET), which has similar transport mechanisms, show that [¹¹C]-MET often provides superior tumor-to-background ratios, especially in challenging cases. endocrine-abstracts.orgbmoc-spb.ru However, the comparable diagnostic information obtained from ¹⁸F-labeled tracers makes them a viable alternative. bmoc-spb.ru Iodinated phenylalanine derivatives are being explored to provide similar or improved diagnostic capabilities with the more flexible logistics of iodine radioisotopes. nih.gov

The primary transport mechanism for these amino acid analogues into tumor cells is the LAT1 system, which is responsible for the sodium-independent exchange of large neutral amino acids. plos.orgnih.gov The specificity for LAT1, which is highly expressed in many cancer cells but has low expression in normal brain and other tissues, is the basis for the high tumor contrast achieved with these tracers. thno.orgnih.gov

In Vivo Biodistribution and Pharmacokinetics in Animal Models

Biodistribution studies in animal models are essential to understand how a radiotracer behaves in a living system, detailing its uptake in various organs and its clearance pathways. These studies are typically conducted in both healthy animals and those bearing tumors.

Preclinical studies in tumor-bearing rodents have provided detailed insights into the biodistribution of iodinated phenylalanine analogues. Following intravenous injection, these tracers are distributed throughout the body, with notable accumulation in the tumor, kidneys, pancreas, and liver.

In studies with sarcoma-bearing rats, ¹²³I-4-IPhe showed high tumor uptake, although it was accompanied by relatively high activity in the blood pool, which can reduce contrast. nih.gov In contrast, ¹²³I-2-IPhe demonstrated comparable tumor uptake but with faster blood clearance. nih.gov The kidneys are a major route of excretion for these tracers, but the level of renal accumulation varies significantly based on the tracer's structure. Research has shown that iodinated phenylalanine analogues like ¹²³I-2-IPhe and ¹²³I-4-IPhe have at least six times lower renal accumulation than the tyrosine-based tracer ¹²³I-3-IMT, which is a significant advantage for reducing radiation dose to the kidneys and improving imaging of nearby structures. nih.gov

The clearance is primarily renal, with a significant portion of the injected dose typically excreted in the urine within hours of administration. nih.gov Some tracers may also exhibit hepatobiliary excretion. nih.gov

Table 1: Representative Biodistribution of Halogenated Phenylalanine/Tyrosine Analogues in Tumor-Bearing Rodents (% Injected Dose per Gram)

OrganL-2-¹⁸F-FAMP¹ nih.gov¹⁸F-FAMT¹ nih.gov¹²⁵I-4-IPhe² nih.gov¹²⁵I-3-IMT² nih.gov
Blood 0.47 ± 0.050.54 ± 0.051.15 ± 0.120.22 ± 0.02
Tumor 3.80 ± 0.44 2.61 ± 0.22 1.86 ± 0.35 1.77 ± 0.24
Kidney 2.51 ± 0.436.25 ± 0.811.41 ± 0.1910.10 ± 1.12
Liver 1.17 ± 0.121.09 ± 0.090.82 ± 0.110.61 ± 0.06
Pancreas 2.92 ± 0.442.12 ± 0.27--
Muscle 0.32 ± 0.040.33 ± 0.030.25 ± 0.030.19 ± 0.02
¹Data from LS180 tumor-bearing mice at 60 min post-injection.
²Data from sarcoma-bearing rats at 30 min post-injection.

A high tumor-to-background ratio (TBR) is critical for accurately delineating tumors from surrounding healthy tissue. This ratio is determined by the tracer's specific accumulation in the tumor relative to its concentration in adjacent tissues like muscle or blood. The primary mechanism driving imaging contrast for tracers like this compound is their selective uptake by the overexpressed LAT1 transporters in cancer cells. nih.gov

Preclinical studies have demonstrated that iodinated phenylalanine tracers can achieve excellent TBRs. For example, ¹²³I-2-iodo-L-phenylalanine showed good tumor-to-background contrast with rapid clearance in canine models of sarcoma. nih.gov In rat models, the tumor-to-muscle ratio for ¹²⁵I-4-IPhe was calculated to be approximately 7.4 at 30 minutes post-injection. nih.gov This compares favorably with other amino acid tracers and is significantly better than the TBRs often seen with tracers that have high physiologic uptake in surrounding tissues. For instance, while [¹⁸F]FDG is highly sensitive, it can accumulate in inflammatory tissues, whereas tracers like ¹²⁵I-2-IPhe and ¹²⁵I-4-IPhe show almost no uptake in areas of acute inflammation, making them more specific for tumors. nih.gov

The ability to achieve high contrast allows for clear visualization of tumors, which is essential for diagnosis, staging, and planning therapies.

Table 2: Tumor-to-Background Ratios (TBR) in Preclinical Models

TracerAnimal ModelBackground TissueTime PointTBR (Tumor/Background)Source
L-2-¹⁸F-FAMP LS180 Tumor MiceMuscle60 min11.9 nih.gov
¹⁸F-FAMT LS180 Tumor MiceMuscle60 min7.9 nih.gov
¹²⁵I-4-IPhe Sarcoma-Bearing RatMuscle30 min7.4 nih.gov
¹²⁵I-3-IMT Sarcoma-Bearing RatMuscle30 min9.3 nih.gov
[¹⁸F]FET Colorectal XenograftMuscle30 min1.4 nih.gov

Preclinical Imaging Modalities and Methodological Advancements

The visualization and quantification of radiotracer biodistribution in preclinical animal models are accomplished using specialized, high-resolution imaging systems. nih.gov The choice of imaging modality depends on the radioisotope used to label the tracer.

For tracers labeled with radioiodine, such as Iodine-123, Iodine-124, or Iodine-125, the primary imaging modalities are:

Single Photon Emission Computed Tomography (SPECT) : Used for gamma-emitting isotopes like Iodine-123 and Iodine-125. Micro-SPECT systems, designed for small animals, provide three-dimensional images of tracer distribution and are widely used in preclinical research. plos.orgnih.gov

Positron Emission Tomography (PET) : Used for positron-emitting isotopes like Iodine-124. Micro-PET scanners detect the pair of high-energy photons produced during positron annihilation, allowing for highly sensitive and quantitative imaging. plos.org PET is often preferred for its superior sensitivity and resolution.

These functional imaging techniques are frequently combined with anatomical imaging modalities to provide a comprehensive picture:

Computed Tomography (CT) : Micro-CT provides high-resolution anatomical information, which can be fused with PET or SPECT images (PET/CT or SPECT/CT) to precisely localize tracer uptake within the animal's body. plos.org

Magnetic Resonance Imaging (MRI) : Micro-MRI offers excellent soft-tissue contrast and can be combined with PET (PET/MRI) to correlate molecular information with detailed anatomy, particularly in neuro-oncology. plos.org

Methodological advancements in preclinical imaging include the development of more sensitive detectors, improved image reconstruction algorithms, and kinetic modeling techniques. Kinetic modeling can be applied to dynamic imaging data (a series of images taken over time) to calculate key parameters, such as the rate of tracer transport into the tumor, providing deeper insights into tumor biology beyond a simple static image. nih.gov These advanced methods are crucial for rigorously evaluating and comparing the efficacy of new radiotracers like this compound.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Applications in Animal Studies

Currently, there is a lack of available scientific literature detailing the specific applications of radioiodinated this compound in preclinical Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) animal studies. Research in the area of iodinated amino acid radiotracers has often focused on related, but structurally distinct, compounds.

For context, studies have been conducted on the non-alpha-methylated analogue, p-[123I]-iodo-L-phenylalanine (IPA), as well as on L-3-[123I]-iodo-alpha-methyl-tyrosine (IMT) for SPECT imaging of gliomas in human patients. nih.govnih.gov These studies have compared the imaging characteristics and tumor uptake of these tracers. nih.govnih.gov Specifically, in a comparison between IPA and IMT for glioma imaging, IMT showed higher tumor-to-brain ratios. nih.govnih.gov However, IPA demonstrated a notable characteristic of persistent accumulation and prolonged retention in glioma tissue, whereas IMT is known to wash out over time. nih.gov

Another related area of investigation involves the synthesis and in-vitro evaluation of 4-[125I]iodo-L-phenylalanine in breast cancer cell lines, where its uptake was shown to be mediated by amino acid transporters. nih.gov While these studies on compounds like IPA provide a framework for how amino acid analogues are evaluated as radiotracers for oncology, specific data on the performance of this compound in preclinical animal imaging models remains unpublished in the available search results. The introduction of an alpha-methyl group is a known strategy in radiopharmaceutical development to block in vivo metabolism and potentially alter transport kinetics, but the effects of this specific modification on 4-Iodophenylalanine have not been documented in PET or SPECT animal studies.

Quantitative Analysis of Tracer Uptake in Preclinical Models

There is no specific data available from preclinical animal models regarding the quantitative analysis of this compound uptake. Quantitative analysis in preclinical imaging typically involves measuring the tracer's concentration in various tissues over time, often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). This analysis is crucial for determining a radiotracer's potential for imaging by assessing its biodistribution, tumor-to-background ratios, and pharmacokinetic profile.

For the related compound, 4-[125I]iodo-L-phenylalanine, quantitative data exists from in vitro studies. In a study using MCF-7 breast cancer cells, the uptake of 4-[125I]iodo-L-phenylalanine reached up to 49.0 ± 0.7% of the input dose after a 60-minute incubation period. nih.gov This was comparable to the uptake of [14C]phenylalanine under the same conditions, which was 55.9 ± 0.5%. nih.gov Furthermore, the uptake of both tracers was competitively inhibited by unlabeled phenylalanine and 4-iodophenylalanine, confirming that the uptake is mediated by amino acid transporters. nih.gov The IC50 values for inhibition of [125I]I-Phe uptake were 1.3 mM and 1.0 mM for phenylalanine and 4-iodophenylalanine, respectively. nih.gov

While this in vitro data for the non-methylated analogue provides insight into the cellular uptake mechanism, it cannot be directly extrapolated to the in vivo quantitative uptake of this compound in a whole-animal preclinical model. The alpha-methylation would likely alter the compound's metabolic stability and interaction with transporters, leading to a different biodistribution and uptake profile that must be determined through specific in vivo studies.

Emerging Research Perspectives and Future Avenues for S α Methyl 4 Iodophenylalanine

Development of Next-Generation Iodinated Amino Acid Probes for Enhanced Research Utility

The incorporation of iodine into amino acids provides a powerful tool for developing next-generation research probes. The presence of the heavy iodine atom in molecules like (S)-α-Methyl-4-Iodophenylalanine is particularly useful for applications such as X-ray crystallography, where it can help in solving the phase problem for determining protein structures. quora.com Researchers are focused on creating novel iodinated amino acid probes to expand the chemical diversity of proteins and enable site-specific modifications.

Expanding Applications in Advanced Chemical Biology Tools and Enzyme Design

Unnatural amino acids (UAAs) are indispensable tools in chemical biology and synthetic biology. bitesizebio.com (S)-α-Methyl-4-Iodophenylalanine, as a UAA, has significant potential in protein engineering and the design of novel enzymes. nih.gov The ability to introduce specific chemical functionalities, such as the iodo-phenyl group, at precise locations within a protein allows for the creation of biocatalysts with enhanced or novel properties. nih.gov

Key applications in this area include:

Altering Enzyme Specificity and Efficiency: Incorporating UAAs with unique side chains, like the iodophenyl group, into an enzyme's active site can modify its hydrophobicity and substrate-binding pocket. This can lead to improved catalytic efficiency and selectivity for specific substrates. nih.gov

Creating Bioactive Peptides: UAAs are used as building blocks to create synthetic peptides with therapeutic potential. bitesizebio.com The unique structure of (S)-α-Methyl-4-Iodophenylalanine can be leveraged to optimize the activity, selectivity, and stability of these peptide-based drugs.

Probing Protein-Protein Interactions: The iodine atom can be used in photo-cross-linking studies to investigate interactions between proteins or between proteins and nucleic acids. bitesizebio.com This involves activating the compound with UV light to form covalent bonds with nearby interacting molecules.

Research in this field focuses on refining methods for incorporating UAAs into proteins, such as stop codon suppression and chemical synthesis, to make these advanced tools more accessible and efficient for a wide range of scientific problems. nih.govbitesizebio.com

Integration with Multimodal Imaging Research Approaches and Hybrid Systems

Multimodal imaging combines the strengths of different imaging techniques (e.g., MRI, PET, optical imaging) to provide a more comprehensive view of biological processes. nih.govnumberanalytics.com The development of single probes detectable by multiple modalities is a key goal in this area. numberanalytics.comnih.gov (S)-α-Methyl-4-Iodophenylalanine is a candidate for integration into such systems due to the properties of its constituent atoms.

The iodine atom is a versatile element in imaging. Radioisotopes of iodine are already used in radionuclide imaging techniques like PET and SPECT. nih.gov Furthermore, iodine-containing compounds can serve as contrast agents for computed tomography (CT). dovepress.com By combining the inherent imaging capabilities of iodine with other functional groups, hybrid probes can be developed.

Strategies for creating such multimodal probes include:

Multifunctionalization: Attaching multiple functional groups to a single molecule or nanoparticle. numberanalytics.com For instance, a peptide containing (S)-α-Methyl-4-Iodophenylalanine could be linked to a fluorescent dye or a magnetic nanoparticle, creating a probe for PET/CT and optical or MR imaging. nih.govdovepress.com

Nanoparticle Carriers: Encapsulating or linking iodinated compounds to nanoparticles, such as liposomes or gold nanoparticles. nih.govdovepress.com These nanocarriers can be designed to accumulate at specific targets and can carry multiple imaging agents simultaneously, ensuring the colocalization of signals from different modalities. nih.gov

The integration of iodinated amino acids into multimodal probes promises to enhance diagnostic accuracy by providing complementary information on anatomy, function, and molecular activity in a single examination. nih.govnumberanalytics.com

Theoretical and Computational Studies on Molecular Interactions and Dynamics

Computational chemistry provides valuable insights into the behavior of molecules, complementing experimental research. For iodinated compounds like (S)-α-Methyl-4-Iodophenylalanine, theoretical studies are crucial for understanding their interactions and predicting their properties.

Density Functional Theory (DFT) is a common computational method used to analyze the electronic structure and reactivity of molecules. acs.orgodu.edu For iodinated compounds, DFT calculations can elucidate the nature of halogen bonding—a noncovalent interaction where the iodine atom acts as an electrophilic region. acs.orgodu.edu This interaction is significant in understanding how these molecules bind to biological targets, such as enzyme active sites. odu.edu

Computational analyses can be used to:

Predict Binding Affinities: Calculate the strength of interactions between the iodinated amino acid and its potential binding partners, helping to identify potential inhibitors or substrates for enzymes. odu.edu

Analyze Reaction Mechanisms: Model the pathways of chemical reactions involving the iodinated compound, which is essential for designing new synthetic routes or understanding its metabolic fate. acs.org

Determine Thermochemistry: Compute thermodynamic properties such as the enthalpy of formation, which is important for assessing the stability of the molecule and its isomers. researchgate.netacs.org

These computational approaches are often used in conjunction with experimental data to build accurate models of molecular behavior, guiding the design of new molecules with desired functions. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (S)-alpha-Methyl-4-Iodophenylalanine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of iodinated phenylalanine derivatives typically involves halogenation or ester hydrolysis. For example, methyl ester precursors (e.g., L-(S)-4-Cyanophenylalanine methyl ester) can undergo hydrolysis under acidic or basic conditions to release the active amino acid . Optimization includes adjusting catalysts (e.g., palladium for iodination), temperature (40–80°C), and solvent systems (e.g., DMF/water mixtures). Yield improvements (≥70%) are achievable via stepwise purification using flash chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the stereochemical purity of this compound?

  • Methodological Answer :

TechniqueParametersUtility
Chiral HPLCChiralpak® IC-3 column, 0.1% TFA in hexane/isopropanolResolves enantiomers (≥99% ee)
X-ray CrystallographyCu-Kα radiation, 100KConfirms absolute configuration
1^1H/13^{13}C NMRDMSO-d6_6, 500 MHzIdentifies deshielding effects from iodine substitution
Polarimetry ([α]D_D values) and circular dichroism (CD) further validate optical activity .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across cell-based assays?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line sensitivity, incubation time). To resolve these:

  • Standardization : Use isogenic cell lines and consistent ATP quantification methods (e.g., luminescence vs. colorimetric assays).
  • Validation : Cross-test in orthogonal models (e.g., zebrafish embryos for toxicity vs. mammalian cells).
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., iodine’s steric effects vs. metabolic stability) .

Q. What experimental design principles are critical for longitudinal studies assessing the metabolic stability of iodinated phenylalanine derivatives?

  • Methodological Answer :

  • Multi-Wave Sampling : Collect data at baseline (T1), short-term (T2: 1–4 weeks), and long-term (T3: 6–12 months) intervals to capture degradation kinetics .
  • Control Variables : Stabilize pH (7.4), temperature (37°C), and liver microsome concentrations (0.5–1 mg/mL) in metabolic assays.
  • Structural Equation Modeling (SEM) : Analyze time-lagged effects of iodine substitution on half-life (e.g., β = -0.24, p<0.001 for long-term instability) .

Q. How can researchers optimize radiolabeling efficiency of this compound for PET imaging studies?

  • Methodological Answer :

  • Isotopic Exchange : Use 125^{125}I or 124^{124}I in the presence of chloramine-T (5 mM) at 60°C for 30 minutes.
  • Purification : Employ C18 solid-phase extraction (SPE) to remove unreacted iodide (recovery ≥85%).
  • Validation : Compare specific activity (MBq/µmol) across batches via radio-TLC .

Data Contradiction Analysis

Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer :

  • Crystallographic Alignment : Overlay ligand-receptor complexes (e.g., with tyrosine kinases) to identify steric clashes caused by the methyl group .
  • Free-Energy Perturbation (FEP) : Calculate binding affinity differences (ΔΔG) between iodinated and non-iodinated analogs.
  • Meta-Analysis : Pool data from ≥5 independent studies to assess effect sizes (e.g., Hedge’s g = 0.63 for iodine’s hydrophobic contributions) .

Ethical and Safety Considerations

Q. What safety protocols are mandatory when handling iodinated aromatic amino acids in vivo studies?

  • Methodological Answer :

  • Radiation Shielding : Use lead-lined containers for 125^{125}I-labeled compounds (ALARA principle).
  • Waste Management : Neutralize iodine waste with 0.1 M sodium thiosulfate before disposal.
  • Animal Studies : Monitor thyroid hormone levels (T3/T4) weekly to detect iodine overload .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.